molecular formula C9H16BrNO2 B582074 Tert-butyl 3-bromopyrrolidine-1-carboxylate CAS No. 939793-16-5

Tert-butyl 3-bromopyrrolidine-1-carboxylate

Cat. No.: B582074
CAS No.: 939793-16-5
M. Wt: 250.136
InChI Key: QJTKPXFJOXKUEY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromopyrrolidine-1-carboxylate typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromopyrrolidine-1-carboxylate involves its reactivity as a brominated pyrrolidine derivative. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • Tert-butyl 3-bromopiperidine-1-carboxylate
  • Tert-butyl 4-bromopiperidine-1-carboxylate
  • Tert-butyl 3-bromopyrrolidine-1-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and steric properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and bioactive compounds .

Properties

IUPAC Name

tert-butyl 3-bromopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTKPXFJOXKUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655068
Record name tert-Butyl 3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-16-5
Record name tert-Butyl 3-bromopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (RS) 1-tert-butoxycarbonyl-3-pyrrolidinol (Prepn. 3) (3.00 g) in THF (90 mL), triphenylphosphine (12.4 g) was added, then a solution of CBr4 (15.7 g) in THF (90 mL) was dropped and the mixture stirred overnight at room temperature. The organic solvent was evaporated and the residue was extracted with EtOAc (4×50 mL). The combined organic extracts were washed with H2O, dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (SiO2, cyclohexane/EtOAc 80/20) to give (RS) 1-tert-butoxycarbonyl-3-bromopyrrolidine in 80% yield as yellow oil. 1H-NMR (300 MHz, DMSO-d6, ppm from TMS): δ 4.85 (1H, m), 3.70-3.59 (1H, m), 3.55-2.10 (5H, m), 1.35 (9H, s).
Quantity
3 g
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12.4 g
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90 mL
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15.7 g
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90 mL
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solvent
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (727 mg, 2.77 mmol) was added to a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (173 mg, 0.924 mmol) and carbon tetrabromide (919 mg, 2.77 mmol) in THF (3.00 mL) at 0° C., and the resulting mixture was allowed to warm slowly to rt. After 20 h, the reaction was filtered and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 10%-40% EtOAc/hexanes as eluent) afforded the title compound i-5a m/z (ES) 250 (MH)+. 1H NMR (500 MHz, CDCl3): δ 4.49 (m, 1H), 3.81 (m, 2H), 3.63 (m, 1H), 3.53 (m, 1H), 2.33 (m, 1H), 2.26 (m, 1H), 1.49 (s, 9H).
Quantity
727 mg
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reactant
Reaction Step One
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173 mg
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reactant
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919 mg
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reactant
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

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Synthesis routes and methods IV

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